2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine 2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1638612-65-3
VCID: VC2731897
InChI: InChI=1S/C9H6N6O/c16-8(14-5-3-10-6-14)7-12-9-11-2-1-4-15(9)13-7/h1-6H
SMILES: C1=CN2C(=NC(=N2)C(=O)N3C=CN=C3)N=C1
Molecular Formula: C9H6N6O
Molecular Weight: 214.18 g/mol

2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine

CAS No.: 1638612-65-3

Cat. No.: VC2731897

Molecular Formula: C9H6N6O

Molecular Weight: 214.18 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-imidazol-1-ylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidine - 1638612-65-3

Specification

CAS No. 1638612-65-3
Molecular Formula C9H6N6O
Molecular Weight 214.18 g/mol
IUPAC Name imidazol-1-yl([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
Standard InChI InChI=1S/C9H6N6O/c16-8(14-5-3-10-6-14)7-12-9-11-2-1-4-15(9)13-7/h1-6H
Standard InChI Key SYQVTJZNKZCADT-UHFFFAOYSA-N
SMILES C1=CN2C(=NC(=N2)C(=O)N3C=CN=C3)N=C1
Canonical SMILES C1=CN2C(=NC(=N2)C(=O)N3C=CN=C3)N=C1

Introduction

Chemical Identity and Structure

2-(1H-imidazol-1-ylcarbonyl) triazolo[1,5-a]pyrimidine belongs to the broader class of 1,2,4-triazolo[1,5-a]pyrimidines, which are aza-indolizines characterized by a delocalized 10-π electron system . The compound consists of a triazolopyrimidine core connected to an imidazole ring through a carbonyl linkage. This arrangement creates a molecule with multiple nitrogen atoms that can participate in hydrogen bonding and other intermolecular interactions.

Chemical Identifiers

The compound is uniquely identified through various chemical registration systems as outlined in Table 1.

Table 1: Chemical Identifiers of 2-(1H-imidazol-1-ylcarbonyl) triazolo[1,5-a]pyrimidine

Identifier TypeValue
CAS Number1638612-65-3
IUPAC Nameimidazol-1-yl( triazolo[1,5-a]pyrimidin-2-yl)methanone
Molecular FormulaC9H6N6O
Molecular Weight214.18 g/mol
InChIInChI=1S/C9H6N6O/c16-8(14-5-3-10-6-14)7-12-9-11-2-1-4-15(9)13-7
InChIKeySYQVTJZNKZCADT-UHFFFAOYSA-N
SMILESC1=CN2C(=NC(=N2)C(=O)N3C=CN=C3)N=C1

Structural Features

The molecule possesses several important structural characteristics that contribute to its biological activity. The triazolopyrimidine portion consists of a five-membered 1,2,4-triazole ring fused with a six-membered pyrimidine ring . This heterocyclic system is connected via a carbonyl group to an imidazole ring, creating a complex nitrogen-rich structure with multiple potential sites for interactions with biological targets.

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-(1H-imidazol-1-ylcarbonyl) triazolo[1,5-a]pyrimidine is essential for its characterization and application in research and drug development.

Electronic and Structural Properties

The compound's electronic structure is characterized by a delocalized electron system. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is described as an aza-analog of a 10-π electron system, comprising an electron-rich five-membered ring (with 6 π electrons) fused to an electron-deficient six-membered ring (with 4 π electrons) . This electronic distribution contributes to the compound's reactivity and binding characteristics.

Synthesis and Chemical Transformations

The synthesis of 2-(1H-imidazol-1-ylcarbonyl) triazolo[1,5-a]pyrimidine can be understood within the broader context of triazolopyrimidine synthesis methods.

Chemical Reactivity

The compound can undergo various chemical transformations typical of triazolo and pyrimidine derivatives. The presence of multiple nitrogen atoms and the carbonyl group provides sites for nucleophilic and electrophilic reactions. One-pot multi-component synthetic approaches have been developed for the formation of the triazolo[1,5-a] pyrimidine core, suggesting versatile reactivity that can be exploited for further derivatization.

Biological Activities

The biological profile of 2-(1H-imidazol-1-ylcarbonyl) triazolo[1,5-a]pyrimidine and its derivatives encompasses several significant pharmacological activities.

Anticancer Properties

Derivatives of this compound have demonstrated potent anticancer effects by inhibiting cancer cell proliferation in various tumor cell lines. For example, certain derivatives have shown IC50 values in the low micromolar range against breast cancer cell lines MCF-7 and MDA-MB-231, indicating strong antiproliferative effects. The compound's ability to inhibit cancer cell growth makes it a promising candidate for cancer drug development.

Antimicrobial Activity

The compound has shown effectiveness against various bacterial strains, including methicillin-resistant bacteria. This antibacterial activity expands its potential therapeutic applications beyond cancer treatment to addressing infectious diseases, particularly those caused by resistant bacterial strains.

Enzyme Inhibition

At the molecular level, 2-(1H-imidazol-1-ylcarbonyl) triazolo[1,5-a]pyrimidine acts as an inhibitor of several kinases, including JAK1 and JAK2, disrupting critical signaling pathways like the JAK-STAT pathway. This enzyme inhibition leads to altered gene expression and cellular responses, providing a mechanism for the compound's biological effects.

Molecular Mechanisms of Action

Understanding how 2-(1H-imidazol-1-ylcarbonyl) triazolo[1,5-a]pyrimidine exerts its biological effects requires analysis of its interactions at the molecular level.

Binding Mechanism

The compound exerts its effects through inhibition of enzyme activity by binding to active sites. This binding can lead to conformational changes in the target enzymes, rendering them inactive. The nitrogen-rich structure of the compound facilitates hydrogen bonding and other non-covalent interactions with amino acid residues in protein targets.

Signaling Pathway Modulation

The compound influences cell signaling pathways, gene expression, and cellular metabolism. By modulating the activity of signaling pathways such as the JAK-STAT pathway, it leads to altered gene expression and cellular responses. This pathway modulation contributes to the compound's anticancer and other biological activities.

Structure-Activity Relationships

The relationship between structural modifications and biological activity is crucial for understanding the potential of 2-(1H-imidazol-1-ylcarbonyl) triazolo[1,5-a]pyrimidine as a lead compound for drug development.

Comparison with Related Compounds

The broader class of 1,2,4-triazolo[1,5-a]pyrimidines has been studied for various biological activities. For example, in the context of kinase inhibition, triazolopyrimidine derivatives have been compared with related heterocycles like pyrazolo[1,5-a]pyrimidines for their activity against cyclin-dependent kinases (CDKs) . These studies have confirmed that triazolopyrimidine derivatives interact with the ATP binding pocket of enzymes like CDK-2 .

Toxicological Profile

Assessment of the safety profile of 2-(1H-imidazol-1-ylcarbonyl) triazolo[1,5-a]pyrimidine is essential for its potential development as a therapeutic agent.

Hazard Classification

According to safety data, the compound is classified with several hazard categories:

Table 2: Hazard Classification of 2-(1H-imidazol-1-ylcarbonyl) triazolo[1,5-a]pyrimidine

Hazard TypeClassification
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single ExposureCategory 3, Respiratory System

Applications in Research and Drug Development

The versatile structure and biological activities of 2-(1H-imidazol-1-ylcarbonyl) triazolo[1,5-a]pyrimidine make it valuable for various research and development applications.

Medicinal Chemistry Applications

The compound represents an important scaffold in medicinal chemistry. The triazolopyrimidine core has been explored in drug design as:

  • A potential surrogate for the purine ring, as it is isoelectronic with purines

  • A viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine, depending on the choice of substituents

  • A metal-chelating scaffold for generating candidate treatments for cancer and parasitic diseases

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